Methanesulfonic acid, trifluoro-, 2-formyl-6-methoxyphenyl ester
Description
Methanesulfonic acid, trifluoro-, 2-formyl-6-methoxyphenyl ester is a trifluoromethanesulfonate (triflate) ester characterized by a substituted phenyl ring with 2-formyl (-CHO) and 6-methoxy (-OCH₃) groups. Triflates are widely used in organic synthesis as leaving groups, particularly in cross-coupling reactions (e.g., Negishi, Suzuki-Miyaura) due to their high reactivity . The formyl group (electron-withdrawing, EWG) and methoxy group (electron-donating, EDG) on the aromatic ring create a unique electronic environment, influencing reactivity and applications.
Properties
IUPAC Name |
(2-formyl-6-methoxyphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O5S/c1-16-7-4-2-3-6(5-13)8(7)17-18(14,15)9(10,11)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFPCFITTXMPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441184 | |
| Record name | Methanesulfonic acid, trifluoro-, 2-formyl-6-methoxyphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137898-13-6 | |
| Record name | Methanesulfonic acid, trifluoro-, 2-formyl-6-methoxyphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 2-formyl-6-methoxyphenyl ester typically involves the esterification of 2-formyl-6-methoxyphenol with trifluoromethanesulfonic acid. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid or methanesulfonic acid itself. The reaction conditions may include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or crystallization may be employed to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, 2-formyl-6-methoxyphenyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-formyl-6-methoxybenzoic acid.
Reduction: 2-hydroxymethyl-6-methoxyphenyl trifluoromethanesulfonate.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 2-formyl-6-methoxyphenyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 2-formyl-6-methoxyphenyl ester involves its interaction with various molecular targets. The trifluoromethanesulfonyl group is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows the compound to participate in various chemical transformations, including esterification and substitution reactions. The formyl group can undergo oxidation or reduction, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally analogous triflate esters, focusing on substituent effects, reactivity, and applications.
Table 1: Key Properties of Triflate Esters
*Calculated based on molecular structure.
Substituent Effects on Reactivity
- Target Compound : The 2-formyl group (EWG) enhances electrophilicity at the triflate-bearing position, while the 6-methoxy group (EDG) donates electron density via resonance. This mixed electronic profile may balance activation and deactivation effects, leading to moderate reactivity in nucleophilic substitutions or cross-couplings.
- Phenyl Triflate : Lacking substituents, it exhibits baseline reactivity, primarily used in simple coupling reactions .
- 4-Nitrophenyl Triflate : The 4-nitro group (strong EWG) significantly activates the triflate, making it highly reactive in SN2 reactions or metal-catalyzed couplings .
- 2-Methylphenyl Triflate : The 2-methyl group (EDG) sterically hinders the triflate and donates electron density, reducing reactivity compared to EWGs .
Physical Properties
- Solubility: The target compound’s polar substituents (formyl, methoxy) may improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs like phenyl triflate.
- Stability : Triflates with EWGs (e.g., nitro, formyl) are generally more hygroscopic and thermally stable due to resonance stabilization of the sulfonate group.
Biological Activity
Methanesulfonic acid, trifluoro-, 2-formyl-6-methoxyphenyl ester (CAS No. 137898-13-6) is a chemical compound characterized by its unique structural features, including a trifluoromethanesulfonyl group and a formyl group attached to a methoxyphenyl ring. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C10H9F3O5S
- Molecular Weight : 284.21 g/mol
- Structural Features :
- Contains both a formyl group and a methoxy group on the phenyl ring, enhancing its reactivity and potential interactions with biological molecules.
The biological activity of this compound is primarily attributed to its electrophilic trifluoromethanesulfonyl group. This feature allows it to react with nucleophiles, facilitating various chemical transformations that may lead to biological interactions. The formyl group can undergo oxidation or reduction, further expanding the compound's reactivity profile and potential therapeutic applications.
Biological Activity
Research has indicated several areas where this compound may exhibit biological activity:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects : The presence of the methoxy group may contribute to anti-inflammatory properties, which are valuable in treating conditions characterized by chronic inflammation.
- Cytotoxicity : Some studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could also be evaluated for its anticancer potential.
Research Findings and Case Studies
A review of relevant literature reveals several key findings regarding the biological activity of this compound:
- In Vitro Studies : Various in vitro assays have been conducted to assess the antimicrobial activity against pathogenic strains. For instance, compounds structurally similar to this compound have shown moderate to good activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL .
- Mechanistic Studies : The mechanism of action has been explored through studies examining the interaction of the compound with cellular targets. The electrophilic nature of the trifluoromethanesulfonyl group allows for nucleophilic attack by cellular components, potentially leading to disruption of cellular functions .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| Methanesulfonic acid, trifluoro-, 2-formylphenyl ester | Structure | Moderate antimicrobial effects |
| Methanesulfonic acid, trifluoro-, 2-methoxyphenyl ester | Structure | Anti-inflammatory properties |
| Methanesulfonic acid, trifluoro-, 2-hydroxyphenyl ester | Structure | Anticancer activity |
Q & A
Q. What are the standard synthetic routes for preparing Methanesulfonic acid, trifluoro-, 2-formyl-6-methoxyphenyl ester?
Methodological Answer: The synthesis typically involves triflation of the corresponding phenolic precursor. A general approach includes:
- Step 1 : Preparation of the phenolic intermediate (e.g., 2-formyl-6-methoxyphenol) via formylation and protection/deprotection steps.
- Step 2 : Reaction with trifluoromethanesulfonic anhydride (TFAA) or triflic chloride in an inert solvent (e.g., dichloromethane) under anhydrous conditions.
- Key Conditions : Use of a base (e.g., pyridine or triethylamine) to scavenge HCl generated during the reaction. Low temperatures (0–5°C) are often employed to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product .
Q. What spectroscopic techniques are most effective for characterizing this triflate ester?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 6.8–8.0 ppm), formyl proton (δ ~10.0 ppm), and methoxy group (δ ~3.9 ppm).
- ¹³C NMR : Signals for the triflate group (δ ~118–120 ppm, q, J = 320 Hz for CF₃), carbonyl (δ ~190 ppm), and methoxy (δ ~55 ppm).
- ¹⁹F NMR : A singlet near δ -78 ppm confirms the triflate group.
- Mass Spectrometry (HRMS) : Molecular ion peak ([M+H]⁺) matches the molecular formula (C₁₀H₇F₃O₅S).
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹), S=O (~1350–1200 cm⁻¹), and CF₃ (~1250 cm⁻¹) .
Q. How does the triflate group influence the compound’s reactivity in substitution reactions?
Methodological Answer: The triflate group (-OSO₂CF₃) is an excellent leaving group due to the strong electron-withdrawing effect of the CF₃ group, which stabilizes the transition state. This makes the compound highly reactive in:
- Cross-Coupling Reactions : Suzuki, Negishi, or Stille couplings, where the triflate is displaced by a nucleophile (e.g., aryl/alkyl boronic acids).
- Nucleophilic Aromatic Substitution : Activates the aromatic ring toward substitution with amines or alkoxides.
- Kinetic Studies : Triflates often exhibit faster reaction rates compared to tosylates or mesylates, enabling milder conditions .
Advanced Research Questions
Q. What are the mechanistic insights into the triflate group’s role in cross-coupling reactions?
Methodological Answer: In Pd-catalyzed cross-couplings, the triflate group undergoes oxidative addition to the Pd(0) catalyst, forming a Pd(II) intermediate. Computational studies suggest:
- Electrophilicity : The CF₃ group increases the electrophilicity of the sulfur atom, facilitating Pd coordination.
- Steric Effects : Steric hindrance from the 2-formyl-6-methoxy substituents may influence regioselectivity.
- Kinetic Profiling : Monitoring reaction progress via in-situ IR or HPLC can reveal rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
Q. How do solvent polarity and temperature affect the stability and reactivity of this triflate ester?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) stabilize the triflate via solvation, reducing hydrolysis. Non-polar solvents (e.g., toluene) may slow reactions but improve selectivity.
- Temperature : Elevated temperatures (>40°C) accelerate decomposition (e.g., hydrolysis to the phenol). Low temperatures (-20°C) are recommended for long-term storage.
- Moisture Sensitivity : Karl Fischer titration or TGA can quantify hygroscopicity, guiding storage protocols (e.g., desiccants, inert atmosphere) .
Q. What strategies mitigate side reactions during synthesis of derivatives from this triflate ester?
Methodological Answer:
- Protecting Groups : Temporarily protect the formyl group (e.g., acetal formation) to prevent aldol condensation during nucleophilic substitutions.
- Catalyst Optimization : Use Pd₂(dba)₃ with SPhos ligand for cross-couplings to reduce β-hydride elimination.
- Additives : Silver salts (e.g., Ag₂O) can scavenge triflate ions, preventing catalyst poisoning in coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
